Mannitol hexanitrate
Description
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R)-1,2,4,5,6-pentanitrooxyhexan-3-yl] nitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6O18/c13-7(14)25-1-3(27-9(17)18)5(29-11(21)22)6(30-12(23)24)4(28-10(19)20)2-26-8(15)16/h3-6H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMJZELBSFOPHH-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065953 | |
| Record name | D-Mannitol, hexanitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Explodes | |
| Record name | Mannitol hexanitrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, acetone, ether, Very soluble in benzene, Insoluble in water | |
| Record name | Mannitol hexanitrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.8 g/cu cm at 20 °C | |
| Record name | Mannitol hexanitrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals, Long needles in regular clusters from alcohol | |
CAS No. |
15825-70-4 | |
| Record name | Mannitol hexanitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15825-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Mannitol hexanitrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015825704 | |
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| Record name | D-Mannitol, 1,2,3,4,5,6-hexanitrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Mannitol, hexanitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065953 | |
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| Record name | Mannitol hexanitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MANNITOL HEXANITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99AU28W1G9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Mannitol hexanitrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
107 °C | |
| Record name | Mannitol hexanitrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7834 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Precursor Considerations in Mannitol Hexanitrate Production
Classical Mixed Acid Nitration Approaches for Mannitol (B672) Hexanitrate Synthesis
The most established and widely utilized method for synthesizing mannitol hexanitrate is through mixed acid nitration. This process involves the reaction of mannitol with a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), which is the active nitrating species.
Reaction Conditions Optimization in Mixed Acid Systems
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing decomposition. Key parameters that require stringent control include temperature, reaction time, and the method of combining the reactants.
The nitration of mannitol is a highly exothermic reaction, necessitating rigorous temperature control to prevent runaway reactions and the formation of undesirable byproducts. The reaction is typically conducted at low temperatures, often below 10°C, and sometimes as low as 0°C, using an ice bath for cooling. huji.ac.il Maintaining a low temperature is crucial to prevent the decomposition of the product and the starting material.
The addition of mannitol to the mixed acids must be done gradually to manage the heat generated and ensure a homogenous reaction mixture. After the initial nitration, the reaction mixture is often allowed to stand for a period, typically around one hour, to ensure the completion of the reaction before the product is isolated by quenching the mixture in ice water. prepchem.com
Role of Nitrating Agent Stoichiometry and Temperature Control
The stoichiometry of the nitrating agents plays a crucial role in achieving complete nitration of all six hydroxyl groups on the mannitol molecule. A significant molar excess of nitric acid is employed to drive the reaction towards the formation of the hexanitrate ester. The ratio of sulfuric acid to nitric acid is also a critical factor, as it influences the concentration of the nitronium ion.
Precise temperature control is arguably the most critical parameter in the mixed acid synthesis of this compound. Temperatures exceeding 15°C can lead to denitration and the formation of lower nitrated esters, such as mannitol pentanitrate, as well as other decomposition products. Conversely, temperatures that are too low can significantly slow down the reaction rate. Inadequate mixing can result in localized "hot spots" where the temperature can rise uncontrollably, leading to a decrease in yield and purity.
Table 1: Critical Parameters in Mixed Acid Nitration of Mannitol
| Parameter | Importance | Typical Conditions |
|---|---|---|
| Temperature | High (prevents decomposition) | 0–15°C huji.ac.il |
| Nitric Acid | High (ensures complete nitration) | Molar excess |
| Sulfuric Acid | High (catalyst and dehydrating agent) | Sufficient to promote nitronium ion formation |
| Reaction Time | Moderate | Approximately 1 hour prepchem.com |
| Agitation | High (prevents localized overheating) | Continuous and efficient |
Alternative Synthetic Routes: Acetyl Nitrate (B79036) Methodologies
An alternative pathway for the synthesis of this compound involves the use of acetyl nitrate as the nitrating agent. This method is considered milder than the mixed acid approach and can offer advantages in terms of controlling the reaction and minimizing decomposition.
In Situ Generation of Acetyl Nitrate for Nitration
Acetyl nitrate is typically generated in situ by reacting acetic anhydride (B1165640) with nitric acid at a low temperature. huji.ac.ilfraunhofer.de This freshly prepared nitrating agent is then used to nitrate the mannitol. The reaction is generally carried out by adding mannitol to the pre-formed acetyl nitrate solution. huji.ac.il
The process involves cooling a mixture of acetic anhydride and acetic acid to 0°C, followed by the slow, dropwise addition of white fuming nitric acid, ensuring the temperature does not exceed 10°C. huji.ac.il After stirring to allow for the formation of acetyl nitrate, mannitol is introduced. The reaction is often allowed to proceed at 0°C for a couple of hours and then at room temperature for an additional period to ensure complete nitration. huji.ac.il
Comparative Analysis of Reaction Efficiencies and Product Purity
The acetyl nitrate method offers a reduced risk of thermal degradation compared to the mixed acid method due to its milder nature. However, the yields and purity of the final product can be comparable to or slightly lower than those obtained through the classical approach. One of the challenges with the acetyl nitrate method is that it can sometimes result in an oily product, which can complicate the purification process.
Table 2: Comparison of Synthetic Methods for this compound
| Parameter | Mixed Acid Method | Acetyl Nitrate Method |
|---|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ | Acetyl Nitrate (in situ) |
| Reaction Temperature | 0–15°C huji.ac.il | 0°C to Room Temperature |
| Yield | 60–75% | 65–70% |
| Purity (Crude) | Dependent on strict temperature control | Can be affected by oily byproducts |
| Safety | High (strongly exothermic) | Moderate |
Purity Control and Isomer Discrimination in this compound Synthesis
Regardless of the synthetic method employed, purification of the crude this compound is essential to remove residual acids, water, and incompletely nitrated byproducts. huji.ac.il The most common impurity is mannitol pentanitrate, which can form due to incomplete nitration or partial denitration. huji.ac.il
The crude product is typically washed with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water. huji.ac.il Further purification is achieved through recrystallization, with ethanol (B145695) being a commonly used solvent. The choice of recrystallization solvent is important as it can influence the crystalline form (polymorph) of the final product.
This compound has a stereoisomer, sorbitol hexanitrate, which has the same molecular formula but a different spatial arrangement of its atoms. researchgate.netacs.org While both are hexanitrates of six-carbon sugar alcohols, their physical properties, such as melting point and crystal structure, differ. researchgate.neturi.edu Analytical techniques such as X-ray diffraction (XRD) and Raman spectroscopy can be used to distinguish between different polymorphs of this compound and to differentiate it from its isomer, sorbitol hexanitrate. huji.ac.ilresearchgate.net High-performance liquid chromatography (HPLC) is a valuable tool for assessing the purity of this compound and quantifying the presence of lesser-nitrated impurities.
Challenges in Isolating Pure this compound from Byproducts
The isolation of pure this compound (MHN) is a significant challenge due to the formation of closely related byproducts during the synthesis process. These impurities arise from several factors inherent to the nitration reaction, including incomplete reactions, side reactions, and impurities present in the starting materials.
The primary byproducts in MHN synthesis are lesser-nitrated mannitol esters, with Mannitol Pentanitrate (MPN) being the most common. huji.ac.il MPN forms as a result of incomplete nitration of the mannitol molecule or from the partial denitration (hydrolysis) of MHN during the synthesis or purification stages. The primary difficulty in removing MPN stems from its solubility characteristics, which are very similar to those of MHN. huji.ac.il This similarity renders simple purification techniques like basic recrystallization from common solvents such as ethanol largely ineffective for achieving high purity, as both compounds tend to co-precipitate. huji.ac.il
Another significant challenge arises from impurities in the precursor mannitol. Commercial D-mannitol is often produced by the catalytic hydrogenation of fructose (B13574) or fructose/glucose mixtures, a process that also yields its stereoisomer, sorbitol . google.comtkk.firesearchgate.net Separating mannitol from sorbitol is difficult, meaning that the mannitol precursor used for nitration may contain residual sorbitol. tkk.firesearchgate.net When this isomeric impurity is present, the nitration process will inevitably produce Sorbitol Hexanitrate (SHN) alongside MHN. researchgate.netacs.org Since MHN and SHN are stereoisomers, they possess very similar chemical properties, making their separation exceptionally difficult by standard laboratory means.
Furthermore, when using the common mixed acid (sulfuric and nitric acid) method for nitration, there is a potential for the formation of sulfated byproducts or mixed sulfo-nitrate esters. ontosight.aisciencemadness.org These impurities can affect the stability of the final product and require specific purification steps, such as heating or extensive washing, to be removed. sciencemadness.org If the crude MHN product forms an oily mass instead of a solid precipitate upon quenching in water, it indicates the presence of significant impurities that complicate the isolation process further, often requiring dissolution in a solvent like methylene (B1212753) chloride followed by recrystallization. huji.ac.il Achieving pharmaceutical-grade purity often necessitates advanced and costly techniques like column chromatography, which may not be feasible for industrial-scale production.
Methodologies for Impurity Identification and Quantification
A robust analytical framework is essential for the identification and quantification of impurities in this compound to ensure its purity and stability. Modern analytical chemistry provides several powerful techniques for this purpose, with chromatography and spectrometry being the cornerstones.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for both identifying and quantifying impurities in MHN. When coupled with an Ultraviolet (UV) detector, HPLC can effectively separate MHN from its byproducts, such as mannitol pentanitrate (MPN). The quantification is achieved by comparing the peak area of the impurities against that of a certified reference standard.
For more definitive identification and structural elucidation of unknown impurities, hyphenated techniques are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced iterations like LC-tandem MS (LC-MS/MS) or high-resolution MS (UPLC-HRMS) are particularly powerful. uri.edunih.gov These methods provide not only the retention time from the chromatography but also the molecular weight and fragmentation patterns of the impurities, which allow for their positive identification. nih.govgoogle.com This is especially crucial for distinguishing between isomers like MHN and SHN or identifying various partially nitrated species. uri.eduuva.nl In the absence of commercial standards for all potential byproducts, custom synthesis of suspected impurities (like the different isomers of trinitrate byproducts in similar compounds) is sometimes required for accurate quantification. uva.nl
Spectroscopic methods also play a vital role. Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of the nitrate ester functional groups (-ONO2) and may help differentiate between batches based on impurity profiles. acs.orgNuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the definitive structural elucidation of isolated impurities. resolvemass.cabiomedres.us
The table below summarizes the primary analytical methodologies used for impurity profiling in this compound.
| Methodology | Purpose | Key Advantages | Citations |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation and Quantification | Robust, reproducible, standard method for purity assessment and assay. | , |
| Liquid Chromatography-Mass Spectrometry (LC-MS / LC-HRMS) | Identification and Quantification | Provides molecular weight and structural data for definitive impurity identification. High sensitivity. | uri.edu, nih.gov, uva.nl |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Functional Group Identification | Confirms chemical structure (presence of nitrate esters) and can detect gross differences between samples. | , acs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed structural information for definitive identification of isolated impurities. | resolvemass.ca, biomedres.us |
| Differential Scanning Calorimetry (DSC) | Thermal Analysis | Can indicate the presence of impurities by showing shifts in melting point or decomposition temperature. | , huji.ac.il |
Influence of Precursor Mannitol Properties on Hexanitrate Synthesis Outcomes
The properties of the precursor D-mannitol have a profound influence on the outcomes of the hexanitrate synthesis, directly affecting the yield, purity, and composition of the final product. The two most critical properties of the precursor are its stereochemical purity and its chemical purity.
The stereochemical purity of mannitol is paramount. D-mannitol and D-sorbitol are stereoisomers (epimers), differing only in the spatial orientation of the hydroxyl group on the second carbon atom. innovareacademics.in Industrial production of mannitol often involves the hydrogenation of fructose-glucose syrups, a process that invariably produces a mixture of mannitol and sorbitol. google.commdpi.com Because the separation of these two isomers is difficult, commercial mannitol can contain sorbitol as an impurity. tkk.firesearchgate.net When such a mixture is subjected to nitration, both alcohols will react, leading to the formation of Sorbitol Hexanitrate (SHN) as a significant byproduct alongside the desired this compound (MHN). researchgate.netacs.org The presence of SHN in the final product is highly undesirable if pure MHN is the goal, as their extreme chemical similarity makes separation a formidable challenge. Furthermore, MHN and SHN exhibit different physical properties, such as melting point and crystal structure, which can alter the performance characteristics of the energetic material. researchgate.netacs.org
The chemical purity of the mannitol precursor is also crucial. The presence of non-isomeric organic impurities, such as residual unreacted sugars (fructose, glucose) or byproducts from the mannitol production process, can lead to the formation of a variety of unwanted nitrated species and decomposition products during the highly reactive nitration process. For instance, the interaction between an active pharmaceutical ingredient with a primary amine and reducing sugar impurities present in mannitol has been shown to cause impurity formation through a Maillard-type reaction. nih.gov Similar side reactions could occur under the harsh acidic conditions of nitration. The presence of inorganic impurities, such as residual metal catalysts from the hydrogenation process, could potentially catalyze decomposition reactions, lowering the yield and stability of the final MHN product. tkk.fi The physical form of the mannitol, such as its particle size, can also influence the reaction kinetics, with finely powdered mannitol generally being preferred to ensure complete and uniform dissolution and reaction in the nitrating acid mixture. prepchem.com
The following table details the impact of key precursor mannitol properties on the synthesis of this compound.
| Precursor Property | Potential Issue | Impact on Synthesis Outcome | Citations |
| Stereochemical Purity | Presence of Sorbitol | Co-formation of Sorbitol Hexanitrate (SHN), a stereoisomeric byproduct that is difficult to separate. Alters physical properties of the final product. | tkk.fi, researchgate.net, acs.org |
| Chemical Purity | Presence of Reducing Sugars or other Organic Impurities | Formation of various unwanted nitrated byproducts and decomposition products. Potential for Maillard-type reactions. | nih.gov |
| Chemical Purity | Presence of Inorganic Impurities (e.g., catalysts) | Potential for catalyzing side reactions or decomposition, leading to lower yield and reduced product stability. | tkk.fi |
| Physical Form | Coarse Particle Size | Incomplete or non-uniform dissolution in the nitrating mixture, leading to incomplete nitration and lower yields. | prepchem.com |
Advanced Structural Characterization and Polymorphism Studies of Mannitol Hexanitrate
Spectroscopic Analysis for Elucidating Mannitol (B672) Hexanitrate Structure
Spectroscopic methods are indispensable tools for probing the molecular structure of mannitol hexanitrate, providing detailed information about its functional groups and their chemical environment.
Vibrational Spectroscopy Applications (Raman and FT-IR) for Structural Fingerprinting
Vibrational spectroscopy, encompassing both Raman and Fourier-transform infrared (FT-IR) spectroscopy, serves as a powerful method for obtaining a unique "fingerprint" of the this compound molecule. mdpi.com These techniques probe the vibrational modes of the molecule's constituent atoms, which are highly sensitive to the local chemical environment and molecular conformation.
In the study of this compound, Raman and FT-IR spectra reveal characteristic peaks corresponding to the nitrate (B79036) ester groups (-ONO2) and the carbon backbone. For instance, Raman spectroscopy shows a characteristic peak at 855 cm⁻¹ which is attributed to the C-O-NO₂ symmetric stretch, while a peak at 1280 cm⁻¹ corresponds to the symmetric stretch of the NO₂ group, confirming the presence of nitrate ester functionalities. The splitting of both asymmetric and symmetric vibrations of the O-nitric group in the spectra of crystalline polynitrates like this compound is suggested to be due to rotational isomerism around the C-C bonds. researchgate.net
FT-IR spectroscopy complements Raman analysis, with studies identifying numerous IR bands. researchgate.net The analysis of these vibrational modes is critical for identifying different polymorphic forms of MHN, as variations in the crystal lattice can lead to subtle shifts in the observed spectral peaks. huji.ac.iluri.edu For example, two polymorphs, labeled MHN A and MHN B, have been identified through slight differences of a few wavenumbers in their infrared spectra. huji.ac.il
Table 1: Key Vibrational Spectroscopy Data for this compound
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| Raman | 855 | C-O-NO₂ symmetric stretch | |
| Raman | 1280 | NO₂ symmetric stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique for the structural elucidation of this compound. While ¹H and ¹³C NMR are commonly employed, there is limited specific NMR data available in the public domain for this compound itself. flinders.edu.au However, the principles of NMR are fundamental in confirming the molecular structure synthesized. acs.org For its precursor, D-mannitol, detailed ¹H and ¹³C NMR data are available and serve as a reference for understanding the carbon backbone before nitration. chemicalbook.com The structural confirmation of this compound would involve analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule, which would be significantly different from those of mannitol due to the strong electron-withdrawing effects of the nitrate groups.
X-ray Diffraction (XRD) for Crystal Structure Determination and Polymorph Identification
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystal and for identifying different polymorphic forms.
Single-Crystal X-ray Diffraction Analysis of this compound Forms
Single-crystal X-ray diffraction (SXRD) provides the most precise information about the crystal structure, including bond lengths, bond angles, and unit cell dimensions. carleton.edu While obtaining a single crystal of sufficient quality can be challenging, SXRD studies have been crucial in characterizing the crystal structures of related energetic materials and co-crystals involving this compound. For instance, the crystal structure of a co-crystal of 1-nitronaphthalene (B515781) with this compound has been studied, providing insights into intermolecular interactions. bibliotekanauki.plresearchgate.netbibliotekanauki.pl The crystal structure of MHN itself has been determined, revealing important details about its molecular conformation. acs.org
Powder X-ray Diffraction for Polymorphic Characterization and Phase Transitions
Powder X-ray diffraction (PXRD) is a more versatile technique for analyzing polycrystalline samples and is widely used for identifying different polymorphs and monitoring phase transitions. researchgate.nethuji.ac.il Studies on this compound have utilized PXRD to distinguish between its different crystalline forms. huji.ac.il When MHN is heated, changes in its PXRD pattern are observed, indicating a structural transition. huji.ac.ilhuji.ac.il For example, the initially formed MHN I transforms into MHN II upon heating to 105°C. huji.ac.il The powder diffraction patterns of these two forms show distinct differences, particularly in the low °2Θ region. huji.ac.il
Polymorphic Forms and Thermal-Induced Structural Transformations of this compound
This compound is known to exhibit polymorphism, meaning it can exist in different crystal structures. uri.edu Two distinct polymorphs, often referred to as MHN I and MHN II, have been identified through XRD and Raman spectroscopy. huji.ac.il
The initially formed polymorph is designated as MHN I. huji.ac.il Upon heating to approximately 105°C, MHN I undergoes a solid-solid phase transition to a different crystalline form, MHN II. huji.ac.iluri.eduhuji.ac.il This transformation is observable through changes in both the Raman spectra and the powder XRD patterns. huji.ac.ilhuji.ac.il Interestingly, while the crystal structure changes, no differences are observed in the thermal behavior in terms of melting point, as both polymorphs melt at around 112°C. huji.ac.il The transition is reversible; if molten MHN is allowed to cool and recrystallize, it can revert to a form that again shows the two endotherms upon heating, suggesting the reformation of a mixture of polymorphs. huji.ac.il The recrystallization solvent can also influence which polymorph is formed.
Table 2: Polymorphic Forms of this compound and their Properties
| Polymorph | Method of Formation | Transition Temperature | Melting Point (°C) | Reference |
| MHN I | Recrystallization from ethanol (B145695) | Converts to MHN II at 105°C | 112 | huji.ac.il |
| MHN II | Heating MHN I to 105°C | - | 112 | huji.ac.ilhuji.ac.il |
Identification and Characterization of Crystalline Polymorphs
This compound (MHN), also known as nitromannite, exhibits polymorphism, meaning it can exist in more than one crystalline form. Research has identified and characterized different polymorphs of MHN, often designated as Form I and Form II, or MHN I and MHN II. huji.ac.il These distinct crystalline structures are typically identified and differentiated using analytical techniques such as X-ray diffraction (XRD) and Raman spectroscopy. huji.ac.ilresearchgate.net
Early research by Urbanski and Witanowski identified two polymorphs, which they labeled MHN A and MHN B, based on slight differences observed in their infrared spectra. huji.ac.il More recent studies have correlated these findings, suggesting that the initially formed polymorph, MHN I, corresponds to what was previously labeled MHN B, while the form obtained after heating, MHN II, is likely MHN A. huji.ac.il
The solvent used during recrystallization plays a crucial role in determining which polymorph is formed. For instance, recrystallization from ethanol typically yields the more stable Form I. In contrast, using ethyl acetate (B1210297) as a solvent can lead to the formation of Form II, which is known to undergo polymorphic transitions.
The different crystalline forms of MHN can exhibit variations in their physical properties, which underscores the importance of understanding and controlling polymorphism in this compound. The characterization of these polymorphs is essential for ensuring consistent quality and performance in its applications.
Table 1: Polymorphs of this compound and their Characteristics
| Polymorph Designation | Alternative Designation | Method of Formation | Key Characterization Techniques |
|---|---|---|---|
| Form I / MHN I | MHN B | Recrystallization from ethanol. | X-ray Diffraction (XRD), Raman Spectroscopy, Infrared (IR) Spectroscopy. huji.ac.il |
| Form II / MHN II | MHN A | Recrystallization from ethyl acetate or heating of Form I. huji.ac.il | X-ray Diffraction (XRD), Raman Spectroscopy, Infrared (IR) Spectroscopy. huji.ac.il |
Investigation of Solid-Solid Phase Transitions under Elevated Temperatures
This compound is known to undergo solid-solid phase transitions when subjected to elevated temperatures. researchgate.net This phenomenon involves a change in the crystal structure of the solid material without melting.
Studies utilizing differential scanning calorimetry (DSC) have been instrumental in identifying these transitions. huji.ac.il The DSC thermogram of MHN typically shows an endothermic event at approximately 105°C, which is attributed to a solid-solid phase transition, preceding the melting point. huji.ac.il Specifically, the less stable Form II transitions to the more stable Form I at this temperature. This transition is also observable through techniques like hot-stage Raman spectroscopy, where changes in the spectral peaks indicate a structural transformation as the temperature approaches 105°C. huji.ac.il
Research has shown that this phase transition is reversible. huji.ac.il After heating MHN to induce the transition and then allowing it to melt and re-solidify, subsequent thermal analysis reveals the reappearance of the two endotherms, indicating that the material has reverted to a state where the phase transition can occur again. huji.ac.il This reversibility is a key aspect of the thermal behavior of MHN.
Understanding these phase transitions is critical for the handling and storage of this compound, as changes in the crystalline form can affect its stability and other physical properties.
Table 2: Thermal Properties and Phase Transitions of this compound
| Thermal Event | Approximate Temperature | Description | Analytical Technique |
|---|---|---|---|
| Solid-Solid Phase Transition | ~105°C | Transition from Form II to Form I. | Differential Scanning Calorimetry (DSC), Hot-stage Raman Spectroscopy. huji.ac.il |
| Melting Point | 110-112°C | Transition from solid to liquid phase. huji.ac.il | Differential Scanning Calorimetry (DSC). |
Stereochemical Influences on Molecular Conformation and Crystal Packing in this compound Isomers
The stereochemistry of the mannitol backbone has a significant influence on the molecular conformation and crystal packing of its hexanitrate derivative and its isomers, such as sorbitol hexanitrate (SHN). acs.orguri.edu Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. acs.orgnist.gov These differences in three-dimensional structure can lead to substantial variations in physical properties, including melting point, crystal structure, and stability. acs.orglanl.gov
This compound and sorbitol hexanitrate are stereoisomers, and their differing spatial geometries result in distinct crystal packing arrangements. acs.orguri.edu While the crystal structures of MHN and SHN can appear superficially similar, there are notable differences. acs.org For example, although MHN has a slightly higher measured density than SHN, the intermolecular O---N distances are slightly longer in SHN, which could suggest less steric hindrance between molecules. acs.org
The different stereochemistry of the carbon backbone in MHN and SHN leads to different thermal behaviors and stabilities. uri.eduuri.edu For instance, SHN exists as a low-melting solid and is more challenging to recover in a pure, solid form compared to MHN, which has a higher melting point of around 112°C. uri.edu These differences in physical properties are a direct consequence of how the isomeric molecules pack in the solid state. acs.org
Systematic studies on explosive nitrate ester stereoisomers have demonstrated the profound effects of stereochemistry on the physical and explosive properties of these materials. acs.org By investigating isomers like MHN and SHN, researchers can gain insights into how molecular shape and crystal packing influence material characteristics without altering the fundamental chemical composition. acs.orgnist.gov
Table 3: Comparison of Properties of this compound (MHN) and Sorbitol Hexanitrate (SHN) Isomers
| Property | This compound (MHN) | Sorbitol Hexanitrate (SHN) | Reference |
|---|---|---|---|
| Melting Point | ~112°C | 54-55°C | huji.ac.iluri.edu |
| Physical State at Room Temperature | Stable white powder | Low-melting solid, can be oily | huji.ac.ilacs.org |
| Polymorphism | Exhibits a phase transition at ~105°C but no difference in thermal behavior between polymorphs. huji.ac.ilresearchgate.net | Has two distinct crystalline polymorphs with different melting behaviors. huji.ac.ilresearchgate.net | huji.ac.ilresearchgate.net |
| Long-term Thermal Stability | More stable | Less stable | researchgate.neturi.edu |
Co-crystallization Strategies for Modifying this compound Crystal Structure and Properties
Co-crystallization is an effective technique for modifying the physicochemical properties of energetic materials like this compound without altering their chemical identity. rsc.orgresearchgate.net This strategy involves combining two or more different molecular components in a single crystal lattice in a specific stoichiometric ratio. rsc.orgresearchgate.net
Research has demonstrated that this compound can form co-crystals with other compounds, such as 1-nitronaphthalene. researchgate.netbibliotekanauki.pl A co-crystal of MHN with 1-nitronaphthalene has been reported with a 1:1 molecular ratio. researchgate.net The formation of this co-crystal was studied using techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR). researchgate.net
The primary motivation for creating co-crystals of energetic materials is often to improve their properties, particularly sensitivity and thermal stability. researchgate.net In the case of the 1-nitronaphthalene/MHN co-crystal, a significant decrease in impact sensitivity was observed compared to pure MHN. bibliotekanauki.pl Furthermore, co-crystallization can alter the melting point of the components; the melting point of MHN was lowered in its co-crystal with 1-nitronaphthalene. researchgate.net
The electrostatic potential surface of the co-former can provide insights into its tendency to form co-crystals. For instance, the electron-rich nature of 1-nitronaphthalene suggests it can act as a proton donor and co-crystallize with electron-poor energetic materials. researchgate.net This approach of co-crystal engineering offers a promising avenue for developing new energetic materials with tailored properties. bibliotekanauki.pl
Table 4: Properties of this compound and its Co-crystal with 1-Nitronaphthalene
| Material | Melting Point (°C) | Impact Sensitivity (h50) | Reference |
|---|---|---|---|
| Pure this compound (MHN) | ~112°C | 39 cm (with 2 kg drop weight) | bibliotekanauki.pl |
| 1-Nitronaphthalene/MHN Co-crystal (1:1) | 92°C | 63.6 cm (with 10 kg drop weight) | bibliotekanauki.pl |
Thermal Stability and Decomposition Kinetics Research of Mannitol Hexanitrate
Experimental Methodologies for Thermal Analysis of Mannitol (B672) Hexanitrate
Various analytical techniques are employed to investigate the thermal properties of mannitol hexanitrate, providing insights into its stability and decomposition pathways.
Differential Scanning Calorimetry (DSC) Applications in Thermal Behavior Assessment
Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. In the analysis of this compound, DSC reveals critical information about its melting behavior, phase transitions, and decomposition.
Research has shown that this compound exhibits polymorphism, existing in at least two crystalline forms, often designated as MHN I and MHN II. DSC scans of this compound typically show an endothermic peak corresponding to its melting point, which is generally observed around 112°C. For certain polymorphic forms, an additional endotherm may be observed at a lower temperature, such as 105°C, which is attributed to a solid-solid phase transition before melting. huji.ac.il This transition is a key indicator of the polymorphic nature of the sample. The decomposition of this compound is an exothermic process that, according to some studies, begins at approximately 175°C. The significant temperature difference between the melting point and the onset of decomposition is a critical factor for its handling and application. scialert.net
The heating rate during DSC analysis can influence the observed transition temperatures. For instance, studies on D-mannitol, the precursor to this compound, have shown that the melting temperature and enthalpy of fusion can vary with different heating rates. scialert.net Similar effects are considered in the analysis of this compound to ensure accurate and reproducible results.
Thermogravimetric Analysis (TGA) for Decomposition Pathway Elucidation
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com For this compound, TGA is instrumental in quantifying the temperatures at which decomposition and mass loss occur. By analyzing the mass loss stages, researchers can gain insights into the decomposition pathway of the compound.
TGA studies, often coupled with other analytical techniques like mass spectrometry (TGA-MS), can identify the gaseous products evolved during decomposition. process-insights.com This provides a more detailed understanding of the chemical reactions taking place. The decomposition of nitrate (B79036) esters like this compound typically involves the release of nitrogen oxides (NOx) and other gaseous products. TGA helps to determine the temperature ranges over which these decomposition steps occur, providing crucial data for safety assessments and kinetic modeling.
Isothermal Calorimetry for Long-Term Thermal Stability Evaluation
Isothermal calorimetry is a highly sensitive technique used to measure the heat produced by a sample held at a constant temperature over an extended period. This method is particularly valuable for assessing the long-term thermal stability of energetic materials like this compound. tainstruments.com By measuring the heat flow at temperatures well below the rapid decomposition point, isothermal calorimetry can detect very slow decomposition reactions that might not be apparent in dynamic tests like DSC or TGA.
Studies have utilized isothermal calorimetry to compare the thermal stability of this compound with its isomer, sorbitol hexanitrate. huji.ac.il These experiments, conducted at various temperatures (e.g., 80, 90, 100, 110, and 120°C), measure the heat flow and the time to reach the maximum rate of heat production, providing a quantitative measure of stability. huji.ac.il The results from isothermal calorimetry are critical for predicting the shelf life and safe storage conditions of this compound. tainstruments.com
Kinetic Parameters of this compound Thermal Decomposition
Understanding the kinetics of thermal decomposition is essential for predicting the behavior of this compound under different temperature conditions. This involves determining key parameters that describe the rate and mechanism of the decomposition reactions.
Determination of Activation Energies and Pre-exponential Factors
The activation energy (Ea) and the pre-exponential factor (A) are fundamental kinetic parameters derived from the Arrhenius equation, which describes the temperature dependence of reaction rates. For the thermal decomposition of this compound, these parameters are crucial for modeling its reactivity and stability.
Various methods, often based on data from non-isothermal DSC or TGA experiments, are used to calculate the activation energy. The Kissinger method is a commonly applied technique for this purpose. scielo.br Studies on a range of nitric esters, including this compound, have been conducted to determine and compare their activation energies and pre-exponential factors. colab.wsresearchgate.net For this compound, one study reported an activation energy of approximately 150 kJ/mol. Another investigation using isothermal calorimetry determined an activation energy of 83.3 kJ/mol and a pre-exponential factor (log A) of 6.5 s⁻¹. huji.ac.il It is important to note that the values of Ea and A can be influenced by the experimental method and the specific reaction model used for the calculation. nih.gov
| Method | Activation Energy (Ea) | Pre-exponential Factor (A) | Reference |
|---|---|---|---|
| Not Specified | 150 kJ/mol | Not Reported | |
| Isothermal Calorimetry (TAM) | 83.3 kJ/mol | 106.5 s-1 | huji.ac.il |
Mechanistic Studies of Initial Decomposition Reactions and Pathways
For nitrate esters, the initial decomposition can involve unimolecular pathways, such as the breaking of the N-NO2 bond or O-NO2 bond. researchgate.net In some cases, bimolecular pathways, like oxygen abstraction by NO2 to form NO3, can also play a role, particularly at lower temperatures. researchgate.net The decomposition of this compound is expected to proceed through similar mechanisms, leading to the formation of various gaseous products, including nitrogen oxides and carbon dioxide. While detailed mechanistic studies specifically on this compound are part of ongoing research, insights can be drawn from studies on analogous compounds like nitroglycerin and pentaerythritol (B129877) tetranitrate (PETN). colab.wsresearchgate.net
Factors Influencing this compound Thermal Stability
The thermal stability of this compound (MHN) is not an intrinsic, invariable property but is significantly influenced by a range of physical and chemical factors. These include its crystalline structure, the presence of contaminants or additives, and the ambient environmental conditions. Understanding these factors is critical for predicting its decomposition behavior and ensuring safe handling and storage.
Polymorphism, the ability of a substance to exist in more than one crystalline form, plays a crucial role in the stability of this compound. mt.com MHN is known to exhibit at least two distinct polymorphs, often designated as MHN I and MHN II. These forms have different crystal lattice arrangements, which in turn affect their physical properties and stability.
Research has identified that one form can transition to another under certain conditions. Differential scanning calorimetry (DSC) analysis shows that nascent MHN can exhibit two endotherms. huji.ac.il One of these peaks, occurring at approximately 105°C, corresponds to a solid-solid phase transition from the less stable form to the more stable MHN I, rather than melting or decomposition. huji.ac.il After this transition, both polymorphs share an identical melting point of around 110-112°C. huji.ac.il This transition is reversible; upon melting and recrystallization, the two-endotherm profile reappears. huji.ac.il
Table 1: Polymorphic Properties of this compound
This table summarizes the characteristics of the two primary polymorphs of this compound based on thermal analysis.
| Property | MHN Form II (Nascent) | MHN Form I (Stabilized) | Reference |
|---|---|---|---|
| Phase Transition Temperature | ~105°C (transitions to Form I) | N/A | huji.ac.il |
| Melting Point | 110-112°C | 110-112°C | huji.ac.il |
| Relative Stability | Less stable | More stable | |
| Recrystallization Solvent | Ethyl Acetate (B1210297) | Ethanol (B145695) |
The purity of this compound is paramount to its long-term stability. The synthesis process, particularly through mixed acid nitration, often results in the formation of lower nitrated esters, such as mannitol pentanitrate (MPN), as impurities. wikipedia.org These impurities can be difficult to remove due to their similar solubility profiles to MHN and can compromise the stability of the final product. The presence of these lesser nitrates can disrupt the crystal lattice, creating defects that may act as initiation sites for decomposition.
To counteract inherent instability and the effects of residual acidic impurities from synthesis, stabilizers are often added. For prolonged and safe storage, stabilizers such as akardites or centralites are required. sciencemadness.org These compounds function by neutralizing acidic decomposition products, primarily nitrogen oxides and nitric acid, which can catalyze further decomposition in an autocatalytic cycle. x-mol.net The hydrolytic denitration of MHN in the presence of moisture is a key degradation pathway that generates nitric acid, making anhydrous storage conditions and the use of acid-neutralizing stabilizers critical for enhancing long-term stability.
The kinetics of this compound decomposition are highly sensitive to environmental conditions, particularly temperature, humidity, and pH.
Temperature: Elevated temperatures significantly accelerate the decomposition rate. MHN's sensitivity to shock and friction increases considerably at temperatures above 75°C (167°F). taylorandfrancis.com Thermal analysis shows a decomposition onset temperature ranging from 130°C to 145°C, depending on the analytical method and heating rate. acs.org Long-term storage must be maintained at controlled temperatures, typically below 25°C, to prevent accelerated degradation.
Humidity: Moisture is a critical factor due to the risk of hydrolysis. In the presence of water, the nitrate ester bonds can hydrolyze, yielding mannitol and nitric acid. This reaction not only degrades the MHN but also produces acidic byproducts that catalyze further decomposition, compromising stability. Therefore, storage in anhydrous conditions is essential.
pH: The pH of the environment can influence decomposition pathways. Research on the formation of nitrite (B80452), a decomposition product, from various nitrate esters showed that the rate of its formation from this compound was highest at a pH of 8.4. nih.gov This indicates that both acidic and basic conditions can affect the stability and decomposition mechanisms of the compound.
Table 2: Impact of Environmental Factors on MHN Stability
This table outlines the effects of key environmental parameters on the stability and decomposition of this compound.
| Parameter | Effect on this compound | Reference |
|---|---|---|
| High Temperature (>75°C) | Increases sensitivity to shock and friction; accelerates decomposition. | taylorandfrancis.com |
| High Humidity | Promotes hydrolytic denitration, producing nitric acid and reducing stability. | |
| pH | Influences the rate of decomposition, with nitrite formation being highest at pH 8.4. | nih.gov |
Role of Impurities and Stabilizers in Enhancing Long-Term Stability
Comparative Thermal Stability Studies of this compound with Isomers and Analogues
Comparing the thermal stability of this compound with its isomers and other nitrate esters provides valuable context for its properties. The most direct comparison is with its stereoisomer, sorbitol hexanitrate (SHN).
Despite being isomers with the same chemical formula, MHN and SHN exhibit significant differences in thermal stability. researchgate.nethuji.ac.il MHN is considerably more stable; it can be stored at room temperature for over a year with no apparent signs of decomposition. huji.ac.il In stark contrast, SHN is known to be unstable, evolving acidic, orange-brown fumes in less than a week at room temperature and eventually degrading into a viscous oil. huji.ac.ilsciencemadness.org
Table 3: Comparative Thermal Properties of MHN and Related Nitrate Esters
This interactive table compares the thermal decomposition and physical properties of this compound with its isomer and other common nitrate esters.
| Compound | Type | Melting Point (°C) | Decomposition Onset (°C) | Key Stability Comparison | Reference |
|---|---|---|---|---|---|
| This compound (MHN) | Polyol Nitrate | 110.7 - 112 | 130 - 145.2 | More stable than its isomer, SHN. | acs.org |
| Sorbitol Hexanitrate (SHN) | Isomer of MHN | 55.5 | 145.2 | Significantly less stable than MHN; decomposes at room temperature. | huji.ac.ilacs.org |
| Pentaerythritol Tetranitrate (PETN) | Polyol Nitrate | 141 | ~160 | More thermally stable than MHN. | acs.org |
| Erythritol (B158007) Tetranitrate (ETN) | Polyol Nitrate | 61 | ~163 | Lower melting point than MHN, but a higher decomposition onset. | acs.orgresearchgate.net |
Energetic Properties and Performance Evaluation of Mannitol Hexanitrate
Sensitivity Characterization Methodologies for Mannitol (B672) Hexanitrate
The sensitivity of an energetic material to external stimuli is a critical parameter that dictates its handling, storage, and application safety. For Mannitol Hexanitrate (MHN), a powerful secondary explosive, its sensitivity to impact and friction are primary safety concerns. sciencemadness.orgnih.gov Comprehensive characterization involves standardized testing methodologies to quantify its response to these stimuli.
The impact sensitivity of this compound is typically quantified using drop-weight impact tests. researchgate.net This common method involves dropping a known weight from varying heights onto a small sample of the explosive to determine the height at which there is a 50% probability of causing a reaction (an explosion or deflagration), often denoted as H₅₀. researchgate.netacs.org The results of these tests are influenced not only by the intrinsic chemical nature of the material but also by a range of physical and experimental factors. acs.orgacs.org
Several key factors have been identified that influence the impact sensitivity response of nitrate (B79036) esters like this compound:
Physical State: The physical state of the explosive is a crucial determinant of its impact sensitivity. lanl.govresearchgate.net Studies on related nitrate esters have shown that the liquid or molten state is often more sensitive to impact than the solid state. acs.orglanl.govresearchgate.net This increased sensitivity in liquids is attributed to different initiation mechanisms, such as the formation and collapse of cavities. researchgate.net For this compound, its melting point is a key physical property that can influence its state and, consequently, its sensitivity under varying temperature conditions. acs.orglanl.govresearchgate.net
Crystal Structure: The arrangement of molecules within the crystal lattice affects intermolecular interactions and the crystal's ability to dissipate energy, thereby influencing sensitivity. acs.orglanl.govresearchgate.net Different crystalline forms or polymorphs of the same compound can exhibit different sensitivities.
Experimental Conditions: The specifics of the test setup can significantly alter measured sensitivity values. acs.org Factors such as the type of drop-weight apparatus, the presence or absence of grit paper, and the analytical method used to interpret the results (e.g., Bruceton vs. Neyer methods) are known sources of variation in impact sensitivity data. acs.org
Factors Influencing Impact Sensitivity
| Factor | Influence on this compound Sensitivity |
|---|---|
| Physical State | The liquid state is generally more sensitive than the solid state due to different initiation mechanisms. researchgate.netlanl.govresearchgate.net |
| Melting Point | Determines the transition to the more sensitive liquid state. acs.orglanl.govresearchgate.net |
| Crystal Structure | Affects energy dissipation and intermolecular interactions, influencing the material's response to impact. acs.orglanl.govresearchgate.net |
Friction sensitivity is another critical safety parameter for energetic materials, measuring the ease of initiation by frictional forces. This compound is known to be sensitive to friction. sciencemadness.orgnih.gov Testing is often conducted using a BAM (Bundesanstalt für Materialforschung und -prüfung) friction apparatus or similar devices, which apply a controlled load and frictional stimulus to a sample.
Research indicates that friction sensitivity does not always correlate directly with impact sensitivity or molecular structure. acs.org The relationship is complex and influenced by various material properties. For instance, studies comparing solid and liquid explosives have shown that liquids can exhibit lower sensitivity to friction compared to their solid counterparts, which is a notable contrast to impact sensitivity trends. acs.org The high friction sensitivity of solid this compound necessitates careful handling protocols to prevent accidental initiation. sciencemadness.org
Stereoisomers are molecules that have the same chemical formula and bond connectivity but differ in the spatial arrangement of their atoms. lanl.govresearchgate.net this compound and Sorbitol Hexanitrate (SHN) are stereoisomers (diastereomers), and this difference in stereochemistry leads to distinct physical properties and, consequently, different sensitivities. lanl.govresearchgate.netnih.gov
Stereoisomerism: While constitutionally similar, MHN and SHN exhibit different physical properties such as melting point and crystal structure. lanl.govresearchgate.net MHN is reported to be relatively stable and can be obtained in high purity through recrystallization. nih.gov In contrast, its diastereomer, SHN, is often obtained as an oil or an impure solid and is considered less stable. nih.gov These physical differences arising from stereoisomerism are a key factor in their differing sensitivities. lanl.govresearchgate.net
Physical State: The physical state of matter—solid versus liquid—has a pronounced effect on sensitivity. acs.org Research on related nitrate esters like Erythritol (B158007) Tetranitrate (ETN) demonstrates a marked increase in impact sensitivity when the material is in a molten state compared to its solid, powdered form at room temperature. researchgate.netresearchgate.net This is because liquid explosives have different initiation mechanisms, such as adiabatic compression of entrapped air bubbles or cavitation, which can make them more susceptible to initiation by impact. researchgate.net While direct heated impact tests on MHN are not as commonly cited, the principle that the liquid state can be more sensitive is a critical consideration, given its melting point of 107–112 °C. sciencemadness.orglanl.gov
Comparison of this compound and its Stereoisomer
| Property | This compound (MHN) | Sorbitol Hexanitrate (SHN) | Reference |
|---|---|---|---|
| Stability | Higher stability, can be purified easily. | Less stable, often impure. | nih.gov |
| Physical Form | Crystalline solid. | Often an oil or impure solid. | nih.gov |
| Sensitivity | High, but generally considered more stable than SHN. | Comparable to nitroglycerin; highly sensitive to impact, shock, and friction. | nih.gov |
Friction Sensitivity Analysis and its Correlation with Material Properties
Detonation Performance Parameters of this compound
The performance of an explosive is characterized by its detonation parameters, which include detonation velocity and pressure. These parameters quantify the energy release rate and the effectiveness of the explosive for various applications.
The detonation velocity is the speed at which the detonation wave propagates through the explosive material. It is a directly measurable performance indicator and is dependent on the explosive's density. wikipedia.org For this compound, the experimental detonation velocity has been reported to be approximately 8,260 m/s at a crystal density of 1.73 g/cm³ . sciencemadness.org This high velocity places it among powerful secondary explosives.
While detonation velocity is often measured experimentally, detonation pressure is more difficult to determine directly and is frequently predicted using theoretical models and thermochemical codes. tsijournals.com These calculations rely on the explosive's elemental composition, density, and heat of formation.
Kamlet-Jacobs (K-J) Equations: A widely used empirical method for estimating the detonation parameters of C-H-N-O explosives is the Kamlet-Jacobs equations. researchgate.net This method provides reliable predictions of detonation velocity and pressure based on the explosive's density and calculated heat of detonation. tsijournals.comresearchgate.net
Thermochemical Codes: More complex computer codes, such as CHEETAH, utilize equations of state (like the Becker-Kistiakowsky-Wilson, BKW, equation) and extensive thermodynamic data to model the detonation process and predict performance parameters with high accuracy. researchgate.neticm.edu.pl These codes calculate the properties of the detonation products at the Chapman-Jouguet (C-J) point to determine theoretical performance. icm.edu.pl
For this compound, theoretical calculations predict a high detonation pressure, consistent with its high detonation velocity and energy content. researchgate.net These theoretical predictions are essential for comparing its performance with other energetic materials and for designing explosive formulations. at.ua
Detonation Properties of this compound
| Parameter | Value | Density | Reference |
|---|---|---|---|
| Detonation Velocity (Experimental) | 8,260 m/s | 1.73 g/cm³ | sciencemadness.org |
| Detonation Pressure (Theoretical) | Predictions based on Kamlet-Jacobs equations and thermochemical codes. | N/A | researchgate.net |
Experimental Determination of Detonation Velocity
Theoretical Approaches to Energetic Property Prediction in this compound
Theoretical modeling and computational chemistry are indispensable tools for understanding the energetic properties of this compound (MHN) at a molecular level. These approaches allow for the prediction of performance, stability, and sensitivity, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are crucial for determining fundamental molecular and crystal properties that govern its energetic behavior.
Researchers employ DFT methods to calculate properties such as the electrostatic potential (ESP) surface, which provides insight into intermolecular interactions and potential co-crystallization behavior. bibliotekanauki.plresearchgate.net For instance, the ESP surface of MHN has been calculated to understand its potential to form co-crystals with other energetic materials. researchgate.net DFT is also used to determine bond dissociation energies (BDE), which are critical for identifying the weakest bonds and predicting the initial steps of thermal decomposition. researchgate.netresearchgate.net For nitrate esters like MHN, the O-NO2 bond is typically identified as the trigger linkage for thermolysis. researchgate.netresearchgate.net DFT calculations performed at the uB3LYP/6-311G++(d,p) level have been used to assess the C-O-NO2 bond dissociation, which correlates with the stability of the resulting radical. huji.ac.il These calculations help in comparing the relative stabilities of MHN and its isomers. huji.ac.il Furthermore, DFT is applied to analyze vibrational frequencies, aiding in the interpretation of experimental spectroscopic data, such as Raman spectra, and identifying structural changes under different conditions. huji.ac.il
Table 1: Selected DFT-Calculated Properties for this compound
| Property | Method | Finding | Source(s) |
|---|---|---|---|
| Electrostatic Potential Surface | DFT (B3LYP/6-311G(d,p)) | Calculated to show potential for co-crystallization with electron-rich compounds. | bibliotekanauki.plresearchgate.net |
| Bond Dissociation Energy (BDE) | DFT (B3LYP/6-31G*) | O-NO2 bond identified as the trigger bond in thermal decomposition. | researchgate.net |
This table is generated based on available research findings and illustrates the application of DFT methods.
Quantum Molecular Dynamics (QMD) simulations provide a powerful method for studying the time-evolution of chemical reactions and the fundamental mechanisms of decomposition under energetic stimuli. These simulations model the atomic-level details of chemical bond breaking and formation, offering insights into reaction kinetics and sensitivity.
For compounds like MHN, reactive molecular dynamics simulations using force fields like ReaxFF-lg (a version of ReaxFF that adds London dispersion corrections) are employed to model decomposition processes at various temperatures. researchgate.net These simulations can track the initial decomposition steps, such as the dissociation of the O-NO2 bond and subsequent reactions, revealing the formation of intermediate and final products like H2O and NO2. researchgate.net By running simulations at different temperatures, Arrhenius kinetics, including activation energies, can be derived for various stages of decomposition. researchgate.netnih.gov While specific QMD studies on MHN are part of broader research, the methodology has been validated on similar nitrate esters like PETN, where it accurately predicts reaction timescales and the influence of molecular structure on energy release. nih.govresearchgate.net These simulations support experimental findings that link molecular properties to handling sensitivity. researchgate.net
Empirical and semi-empirical models offer a practical and rapid means of estimating the detonation performance of energetic materials. The Kamlet-Jacobs (K-J) equations are among the most widely used empirical methods for predicting detonation velocity and pressure. bibliotekanauki.plresearchgate.net These equations rely on the material's elemental composition, calculated heat of detonation (Q), and loading density (ρ₀). bibliotekanauki.pl
The detonation properties of this compound are frequently evaluated using the modified Kamlet-Jacobs equations. researchgate.netacs.org The necessary inputs for these calculations, such as the solid-phase enthalpy of formation and the crystal density, are determined either experimentally or through other theoretical calculations. researchgate.net This approach allows for a comparative assessment of MHN against other energetic materials like PETN and its isomer, Sorbitol Hexanitrate (SHN). acs.org Although these empirical models are simpler than first-principles simulations, they provide satisfactory and reliable predictions for many standard C, H, N, O explosives, making them a valuable tool in the initial screening and characterization of energetic materials. researchgate.net
Table 2: Performance Parameters of this compound (MHN) and Related Compounds
| Compound | Density (ρ) (g/cm³) | Detonation Velocity (Vdet) (m/s) | Detonation Pressure (Pcj) (GPa) | Source(s) |
|---|---|---|---|---|
| This compound (MHN) | 1.73 | 8260 | 29.6 | acs.orgnih.gov |
| Sorbitol Hexanitrate (SHN) | 1.73 | 8260 | 29.6 | acs.orgnih.gov |
| Pentaerythritol (B129877) Tetranitrate (PETN) | 1.77 | 8300 | 31.6 | acs.orgnih.gov |
Data derived from literature, with detonation properties often calculated using methods like the Kamlet-Jacobs equations. acs.org
Quantum Molecular Dynamics (QMD) Simulations for Reaction Kinetics and Sensitivity
Structure-Property Relationships in Energetic this compound
The energetic performance and sensitivity of MHN are intrinsically linked to its chemical structure. The arrangement of functional groups, stereochemistry, and fundamental thermodynamic properties like oxygen balance and enthalpy of formation dictate its behavior as an explosive.
The energetic nature of this compound is primarily derived from the presence of six nitrate ester (-ONO2) functional groups attached to a six-carbon backbone. nih.gov The conversion of hydroxyl groups in the parent sugar alcohol (mannitol) to nitrate esters significantly increases the molecule's density, energy content, and oxygen balance. nih.gov
The specific stereochemistry of the mannitol backbone also plays a role. MHN is a stereoisomer of Sorbitol Hexanitrate (SHN). researchgate.netacs.org While they share the same chemical formula and bond connectivity, the different spatial arrangements of the chiral centers can lead to different crystal packing, melting points, and other physical properties. researchgate.netacs.org These differences in the solid-state structure can, in turn, influence the material's sensitivity to external stimuli like impact. acs.orgacs.org Studies comparing isomers of energetic materials have shown that physical properties, which are a direct consequence of the molecular structure and intermolecular interactions, are key factors in determining sensitivity. researchgate.netacs.org
The Oxygen Balance (OB) is a critical parameter for an explosive, indicating the degree to which the explosive can oxidize its own carbon and hydrogen content upon detonation. It is typically calculated assuming the formation of CO2 and H2O (OB(CO2)) or CO and H2O (OB(CO)). A more positive or zero oxygen balance generally leads to more complete combustion and a greater energy release. This compound has an oxygen balance of +7.1% (based on CO2), which is favorable for an energetic material. acs.orgnih.gov This positive oxygen balance ensures that sufficient oxygen is present to fully oxidize the carbon and hydrogen atoms in the molecule, maximizing the heat of detonation. nih.gov
The Enthalpy of Formation (ΔfH°) is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. A higher (less negative or more positive) enthalpy of formation is generally desirable for an explosive, as it contributes to a greater release of energy (heat of detonation) when the molecule decomposes into stable, low-energy products like N2, H2O, and CO2. researchgate.net The detonation performance parameters, such as detonation velocity and pressure, are directly dependent on the heat of detonation, which is calculated from the difference in the enthalpies of formation of the explosive and its detonation products. bibliotekanauki.plresearchgate.net
Table 3: Thermodynamic Properties of this compound (MHN)
| Property | Value | Significance | Source(s) |
|---|---|---|---|
| Oxygen Balance (ΩCO2) | +7.1% | Indicates an excess of oxygen for complete combustion, contributing to high energetic output. | acs.orgnih.gov |
| Molar Enthalpy of Formation (ΔfH°) | -374.9 kJ/mol | A fundamental thermodynamic value used to calculate the heat of detonation and other performance metrics. | acs.orgnih.gov |
Influence of Molecular Structure and Functional Group Arrangement on Energetic Output
Co-crystallization Effects on this compound Energetic Performance and Sensitivity
Co-crystallization has emerged as a significant strategy in the field of energetic materials to modify the physicochemical properties of sensitive high explosives like this compound (MHN). This technique involves combining two or more different molecular components in a single crystal lattice, which can lead to alterations in key characteristics such as sensitivity, thermal stability, and energetic output. Research into the co-crystallization of MHN has demonstrated both the potential and the challenges of this approach.
Detailed Research Findings
Scientific investigations have successfully produced co-crystals of MHN with other compounds, most notably with 1-nitronaphthalene (B515781). researchgate.netbibliotekanauki.plresearchgate.netbibliotekanauki.plicm.edu.plhuji.ac.ilrsc.org This particular co-crystal, formed in a 1:1 molecular ratio, has been a primary subject of study to understand how co-crystallization impacts the inherent properties of MHN. researchgate.netbibliotekanauki.plresearchgate.netbibliotekanauki.pl
One of the most significant findings is the dramatic reduction in the impact sensitivity of MHN when co-crystallized with 1-nitronaphthalene. bibliotekanauki.plicm.edu.pl Pure MHN is known for its extreme sensitivity to impact, which has historically limited its practical applications. bibliotekanauki.pl However, the formation of a co-crystal significantly mitigates this hazardous characteristic. The impact sensitivity, often quantified by the h₅₀ value (the height from which a standard weight has a 50% probability of causing a detonation), was observed to increase substantially for the co-crystal compared to pure MHN. bibliotekanauki.plicm.edu.pl Specifically, the h₅₀ of pure MHN is 39 cm with a 2 kg drop weight, while the co-crystal with 1-nitronaphthalene has an h₅₀ of 63.6 cm, even with a heavier 10 kg drop weight, indicating a marked decrease in sensitivity. bibliotekanauki.plicm.edu.pl
While the reduction in sensitivity is a positive outcome, it is often accompanied by a trade-off in energetic performance. In the case of the MHN/1-nitronaphthalene co-crystal, a decrease in detonation velocity has been reported. This is attributed to the introduction of 1-nitronaphthalene, which is an insensitive material with a low oxygen balance. bibliotekanauki.pl
Studies have also indicated the potential for co-crystallization of MHN with other energetic compounds such as 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid. researchgate.netresearchgate.netbibliotekanauki.pl However, detailed energetic performance and sensitivity data for these specific co-crystals are not as readily available in the reviewed literature. The primary focus has remained on the well-characterized MHN/1-nitronaphthalene system.
The thermal stability of MHN has also been a subject of investigation in the context of co-crystallization. Research has shown that the thermal stability of the co-crystals of 1-nitronaphthalene with MHN, TNT, and picric acid was improved compared to the pure compounds. researchgate.netresearchgate.netbibliotekanauki.pl Furthermore, the melting points of these energetic materials were lowered through co-crystallization with 1-nitronaphthalene. researchgate.netresearchgate.netbibliotekanauki.pl
Data Tables
The following tables summarize the available data on the energetic properties and sensitivity of this compound and its co-crystal with 1-nitronaphthalene.
Table 1: Impact Sensitivity of this compound and its Co-crystal
| Compound/Co-crystal | Drop Weight (kg) | h₅₀ (cm) |
| This compound (Pure) | 2 | 39 |
| MHN / 1-Nitronaphthalene Co-crystal | 10 | 63.6 |
Data sourced from research on insensitive energetic co-crystals. bibliotekanauki.plicm.edu.pl
Table 2: Energetic and Physical Properties of this compound and its Co-crystal
| Property | This compound (Pure) | MHN / 1-Nitronaphthalene Co-crystal |
| Detonation Velocity (m/s) | 8,260 | Reduced |
| Molecular Ratio | N/A | 1:1 |
| Melting Point | Lowered in co-crystal | Lowered in co-crystal |
| Thermal Stability | Improved in co-crystal | Improved in co-crystal |
Data compiled from various studies on energetic materials. researchgate.netbibliotekanauki.plresearchgate.netbibliotekanauki.plwikipedia.org
Environmental Fate and Degradation Research of Mannitol Hexanitrate
Biodegradation Pathways and Mechanisms of Mannitol (B672) Hexanitrate
The biodegradation of mannitol hexanitrate primarily proceeds through a reductive pathway. In this process, the nitrate (B79036) ester bonds are cleaved, leading to the formation of less nitrated mannitol derivatives and the release of nitrite (B80452) ions. This biotransformation is a redox reaction where the potent, lipid-soluble this compound is converted into more water-soluble metabolites. annualreviews.org These metabolites have significantly lower biological potency and are more readily assimilated or further degraded in the environment. annualreviews.org
The principal mechanism is enzymatic reductive denitration, which involves the transfer of electrons to the nitrate groups, causing the release of nitrite (NO₂⁻). nih.govntrem.com This process can continue sequentially, potentially leading to the complete removal of all six nitrate groups and the eventual formation of the parent alcohol, mannitol. Under certain conditions, hydrolysis can also contribute to degradation, where water, in the presence of an acid or base, breaks the ester bonds to form mannitol and nitric acid. The rate of nitrite formation during degradation has been observed to be influenced by pH, with optimal activity occurring at a pH of 8.4. nih.gov
The degradation can be summarized in the following steps:
Initial enzymatic attack on one of the six nitrate esters.
Reductive cleavage of the O-NO₂ bond, releasing a nitrite ion.
Formation of a partially denitrated intermediate (e.g., mannitol pentanitrate).
Subsequent enzymatic reactions on the remaining nitrate groups.
Eventual formation of mannitol and inorganic nitrate/nitrite.
Microbial Denitration Studies and Identification of Relevant Microorganisms (e.g., Enterobacter cloacae)
Specific microorganisms have been identified as capable of degrading nitrate esters like this compound. A key bacterium in this process is Enterobacter cloacae PB2, which was isolated from soil contaminated with explosive residues. acs.org This bacterium utilizes an enzyme known as pentaerythritol (B129877) tetranitrate (PETN) reductase to carry out the reductive denitration of this compound and other similar organic nitrate explosives. nih.govntrem.com
PETN reductase, a member of the Old Yellow Enzyme family of flavoenzymes, catalyzes the NADPH-dependent reduction of nitrate esters. nih.govresearchgate.net Studies have shown that the reduction of this compound by this enzyme is efficient and results in the release of more than two moles of nitrite per mole of the compound, indicating the removal of multiple nitrate groups. ntrem.com The enzyme facilitates the biodegradation of these explosives by using them as a substrate for reductive denitration. Research has confirmed the broad substrate specificity of PETN reductase, which is capable of denitrating various nitrate ester compounds. researchgate.net
| Microorganism | Enzyme | Degradation Mechanism | Reference |
| Enterobacter cloacae PB2 | Pentaerythritol Tetranitrate (PETN) Reductase | Reductive Denitration | nih.govntrem.comacs.org |
| Agrobacterium radiobacter | Glycerol (B35011) Trinitrate Reductase (NerA) | Reductive Denitration | researchgate.net |
This table includes microorganisms studied for their ability to denitrate organic nitrate esters, with Enterobacter cloacae being directly implicated in this compound degradation.
Reaction Kinetics of Environmental Degradation Processes
The kinetics of this compound's environmental degradation are crucial for predicting its persistence and for developing remediation strategies. Studies focusing on the enzymatic degradation by Enterobacter cloacae PB2 have provided quantitative data on reaction rates. The efficiency of the enzymatic reaction is often expressed as the specificity constant, k(cat)/K(m), which relates the catalytic rate to the enzyme's affinity for the substrate.
Research has shown that the reduction rate constants (k(cat)/K(m)) for this compound are comparable to those of other well-known explosive nitrate esters like pentaerythritol tetranitrate (PETN) and glycerol trinitrate (GTN). nih.gov This indicates that this compound is a readily utilized substrate for the PETN reductase enzyme. The reactivity of the enzyme towards various nitrate esters, including this compound, was found to be similar to that of established substrates. nih.gov
Factors influencing these reaction kinetics include environmental conditions such as pH and temperature. nih.govsolubilityofthings.com The rate of nitrite formation from this compound is pH-dependent, with increased rates observed under alkaline conditions. nih.gov Furthermore, the lipophilicity (hydrophobicity) of the compound has been shown to be a significant factor, with the logarithm of the reaction rate constant (log k(cat)/K(m)) increasing with a higher octanol/water partition coefficient (log P(ow)). nih.gov
Comparative Reaction Kinetics of PETN Reductase with Various Nitrate Esters
| Compound | Relative Reactivity (k(cat)/K(m)) | Reference |
|---|---|---|
| This compound (MHN) | Similar to PETN and GTN | nih.gov |
| Pentaerythritol Tetranitrate (PETN) | Established Substrate (Baseline) | nih.gov |
| Glycerol Trinitrate (GTN) | Established Substrate (Baseline) | nih.gov |
| Inositol Hexanitrate | Similar to PETN and GTN | nih.gov |
| Erythritol (B158007) Tetranitrate | Similar to PETN and GTN | nih.gov |
Future Research Directions and Advanced Materials Science in Mannitol Hexanitrate
Development of Novel Synthesis Routes for Enhanced Purity and Scalability
The pursuit of higher purity and more scalable production methods for mannitol (B672) hexanitrate is a key area of ongoing research. Traditional synthesis methods, while effective, present challenges in terms of safety, purity, and environmental impact, prompting the investigation of innovative approaches.
The most common methods for synthesizing MHN are the mixed acid method and the acetyl nitrate (B79036) method. huji.ac.il The mixed acid method, utilizing a mixture of fuming nitric acid and sulfuric acid, is a well-established technique that can achieve high yields. prepchem.com However, it is a highly exothermic reaction that requires stringent temperature control to prevent decomposition and the formation of impurities. The acetyl nitrate method, which generates acetyl nitrate in situ from acetic anhydride (B1165640) and nitric acid, offers milder reaction conditions and can reduce the risk of decomposition.
A significant challenge in MHN synthesis is the formation of lesser-nitrated byproducts, such as mannitol pentanitrate (MPN). huji.ac.il These impurities can be difficult to remove due to their similar solubilities to MHN and can negatively impact the stability and performance of the final product. Current purification techniques often rely on recrystallization from solvents like ethanol (B145695).
Future research is anticipated to focus on several key areas to address these challenges:
Novel Catalysts: Investigation into new catalysts could lead to more selective and efficient nitration of mannitol. This could include the exploration of solid acid catalysts or other catalytic systems that can operate under milder conditions and reduce the formation of byproducts. While research has been conducted on catalysts for the production of mannitol itself, such as Raney nickel for hydrogenation and various catalysts for fermentative processes, the application of novel catalysts specifically for the nitration of mannitol to MHN remains a promising area of exploration. google.comresearchgate.netgoogle.commdpi.com
Alternative Nitrating Agents: Research into alternative nitrating agents beyond the traditional mixed acids and acetyl nitrate could offer safer and more environmentally friendly synthesis routes.
Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of MHN could offer significant advantages in terms of scalability, safety, and process control. Flow chemistry allows for better management of exothermic reactions and can lead to higher purity products with more consistent quality.
Advanced Purification Techniques: Exploring more advanced purification methods beyond simple recrystallization is crucial for achieving the high purity required for certain applications. Techniques such as preparative chromatography could be investigated for their potential to effectively separate MHN from its closely related impurities.
Table 1: Comparison of Conventional MHN Synthesis Methods
| Parameter | Mixed Acid Method | Acetyl Nitrate Method |
| Nitrating Agent | HNO₃/H₂SO₄ | CH₃COONO₂ (in situ) |
| Reaction Temperature | 0–15°C | 0°C to Room Temperature |
| Purity (after recrystallization) | 92–95% | 88–90% |
| Key Advantage | High reproducibility | Reduced decomposition risk |
| Key Limitation | Highly exothermic | Formation of oily intermediates |
Advanced Characterization Techniques for Microstructure and Defect Analysis
A thorough understanding of the microstructure and the nature of defects within mannitol hexanitrate crystals is critical for predicting its stability, sensitivity, and performance. While conventional characterization techniques have provided valuable insights, advanced methods are being explored to gain a more detailed picture.
Standard techniques such as X-ray diffraction (XRD), Raman spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy have been instrumental in identifying the polymorphic forms of MHN and confirming its chemical structure. huji.ac.il Differential scanning calorimetry (DSC) is routinely used to study its thermal behavior, including melting and decomposition. huji.ac.il
To move beyond these standard methods, researchers are increasingly employing more advanced techniques:
Terahertz Time-Domain Spectroscopy (THz-TDS): This technique has shown significant promise for the non-destructive identification and quantification of polymorphs in materials like mannitol. nih.govnih.gov The distinct spectral fingerprints of different crystalline forms in the terahertz region allow for sensitive detection of polymorphic impurities. mdpi.comresearchgate.net
Advanced Microscopy Techniques: Techniques such as atomic force microscopy (AFM) and advanced scanning electron microscopy (SEM) are being used to visualize the surface morphology and microstructure of MHN crystals with high resolution. researchgate.netacs.org These methods can provide direct evidence of crystal defects, such as cracks and dislocations, which can act as hot spots and influence the explosive's sensitivity.
In-situ Analysis: The ability to study the material as it undergoes changes is crucial. In-situ mass spectrometry has been used to analyze the decomposition products of mannitol under hydrothermal conditions, providing insights into its degradation pathways. researchgate.net Applying similar in-situ techniques, such as in-situ XRD or Raman spectroscopy, to monitor the structural changes in MHN during heating or under pressure can provide a dynamic understanding of its stability and decomposition mechanisms.
Table 2: Advanced Characterization Techniques for MHN
| Technique | Application | Key Insights |
| Terahertz Time-Domain Spectroscopy (THz-TDS) | Polymorph identification and quantification | Non-destructive analysis of crystalline structure nih.govnih.gov |
| Atomic Force Microscopy (AFM) | Surface topography and defect imaging | High-resolution visualization of crystal surfaces and defects researchgate.net |
| In-situ Mass Spectrometry | Analysis of decomposition products | Identification of chemical pathways during degradation researchgate.net |
Computational Modeling for Tailored Energetic Properties and Molecular Design
Computational modeling has become an indispensable tool in the field of energetic materials, enabling the prediction of properties and the rational design of new molecules with tailored performance and safety characteristics. For this compound, computational methods are being used to understand its fundamental properties and to guide the development of improved formulations.
Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, bond dissociation energies, and vibrational frequencies of the MHN molecule. This information is crucial for understanding its chemical stability and predicting its decomposition pathways. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations, particularly with reactive force fields like ReaxFF, allow for the study of the dynamic behavior of MHN at the atomic level. researchgate.net These simulations can model the initiation of decomposition under various stimuli, such as heat or shock, and can investigate the role of crystal defects in sensitivity. By simulating the behavior of large ensembles of molecules over time, MD can provide insights into the mechanisms of detonation and the properties of the resulting products.
The primary goals of computational modeling in the context of MHN include:
Predicting Sensitivity: Developing accurate models that can predict the impact and shock sensitivity of MHN and its derivatives is a major focus. This can help in the design of less sensitive energetic materials without compromising performance.
Tailoring Energetic Performance: Computational tools can be used to predict key performance parameters such as detonation velocity and pressure. This allows for the in-silico design of new MHN-based molecules or formulations with optimized energetic output.
Understanding Decomposition Mechanisms: By simulating the chemical reactions that occur during decomposition, researchers can gain a fundamental understanding of the factors that control the stability of MHN. This knowledge is essential for developing strategies to improve its thermal stability.
Table 3: Computational Modeling Approaches for MHN Research
| Modeling Technique | Focus of Study | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure and bonding | Bond dissociation energies, vibrational spectra, reaction pathways researchgate.net |
| Molecular Dynamics (MD) | Atomic-level dynamics and reactions | Decomposition mechanisms, shock sensitivity, effect of defects researchgate.net |
Exploration of New Co-crystal and Composite Formulations for Performance Tuning
Modifying the properties of this compound through the formation of co-crystals and composites is a highly active area of research. This approach offers a powerful way to tune the performance characteristics of MHN, such as its sensitivity, density, and thermal stability.
Co-crystals: A co-crystal is a crystalline solid that contains two or more different molecules in a stoichiometric ratio. By co-crystallizing MHN with other compounds, it is possible to create new materials with properties that are different from the individual components. A notable example is the co-crystal of MHN with 1-nitronaphthalene (B515781). huji.ac.ilresearchgate.net Research has shown that this co-crystal exhibits significantly reduced impact sensitivity compared to pure MHN. bibliotekanauki.plicm.edu.pl The formation of eutectic mixtures, which are intimate mixtures of crystalline solids with a sharp melting point, is also being explored to modify the properties of MHN. researchgate.netdtic.milgoogle.com
The primary objectives of developing new co-crystal and composite formulations of MHN include:
Reduced Sensitivity: A major goal is to decrease the high sensitivity of MHN to shock, friction, and impact, making it safer to handle and transport.
Enhanced Thermal Stability: Improving the thermal stability of MHN is crucial for applications where it may be exposed to elevated temperatures.
Improved Mechanical Properties: For practical applications, energetic materials need to have good mechanical properties, such as strength and durability. Composite formulations are particularly effective in achieving this.
Tailored Performance: By carefully selecting the co-former or binder, it is possible to tune the detonation velocity, pressure, and other performance parameters of the final formulation.
Table 4: Examples of MHN Co-crystal and Composite Research
| Formulation Type | Co-former/Binder | Observed/Potential Benefit |
| Co-crystal | 1-Nitronaphthalene | Reduced impact sensitivity, altered melting point bibliotekanauki.plicm.edu.pl |
| Eutectic | Trinitrotoluene (TNT), Picric Acid | Lowered melting points google.com |
| Composite | Energetic Polymers | Reduced sensitivity, improved mechanical properties google.comnih.gov |
Q & A
Q. What are the established protocols for synthesizing mannitol hexanitrate in laboratory settings, and how can purity be verified?
this compound synthesis typically involves nitration of mannitol using concentrated nitric acid and sulfuric acid under controlled conditions. Critical parameters include temperature (<10°C to prevent decomposition) and stoichiometric ratios . Purification via recrystallization (e.g., using ethanol/water mixtures) is essential. Purity verification methods include:
Q. Which analytical techniques are most effective for characterizing this compound’s stability under varying environmental conditions?
Stability studies require controlled exposure to humidity, temperature, and light. Key methods:
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures.
- Differential Scanning Calorimetry (DSC) : Monitor exothermic peaks indicating instability .
- Accelerated Aging Tests : Combine high humidity (75% RH) and elevated temperatures (40°C) to model long-term degradation .
Q. How should researchers design experiments to evaluate this compound’s vasodilatory effects while minimizing confounding variables?
- In vitro models : Use isolated aortic rings from animal models (e.g., rats) to measure relaxation responses. Pre-treat tissues with inhibitors (e.g., L-NAME for nitric oxide synthase) to isolate mechanisms .
- Controls : Include negative (vehicle-only) and positive controls (e.g., nitroglycerin) .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to establish EC₅₀ values .
Advanced Research Questions
Q. What computational modeling approaches can predict this compound’s reactivity and decomposition pathways?
Advanced molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model:
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?
Systematic approaches include:
- Meta-analysis : Pool data from studies using PRISMA guidelines to assess interspecies variability .
- Allometric scaling : Adjust doses based on metabolic rates (e.g., body surface area ratios) .
- In silico pharmacokinetic modeling : Use tools like GastroPlus to simulate absorption differences between rodents and humans .
Q. What methodologies optimize the detection of trace this compound degradation products in complex matrices?
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate analytes .
- Advanced detection :
- LC-MS/MS : Multiple reaction monitoring (MRM) for sensitive quantification (LOD < 1 ppb).
- GC-ECD : For volatile nitro-compounds .
Q. How can researchers address ethical challenges in dual-use studies involving this compound’s explosive potential and therapeutic applications?
- Risk-benefit analysis : Document potential misuse scenarios and mitigation strategies (e.g., controlled synthesis protocols) .
- Institutional oversight : Submit protocols to ethics committees and biosafety boards for review .
- Transparency : Publish synthetic procedures in restricted-access journals or supplementary materials to balance openness and security .
Methodological Frameworks for Data Contradictions
Q. What statistical strategies are recommended for reconciling conflicting results in this compound’s cytotoxicity profiles?
- Sensitivity analysis : Test if outliers or assay variability (e.g., MTT vs. LDH assays) drive discrepancies .
- Multivariate regression : Control for confounding factors (e.g., cell line heterogeneity, incubation times) .
- Bayesian hierarchical modeling : Quantify uncertainty across studies and derive consensus estimates .
Q. How should researchers design replication studies to validate this compound’s mechanisms of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
